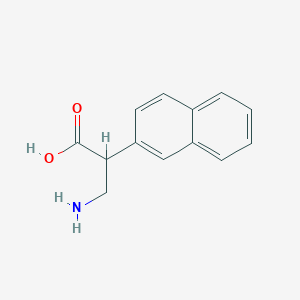

3-Amino-2-(naphthalen-2-yl)propanoic acid

Description

Significance of Beta-Amino Acids in Contemporary Chemical Biology and Pharmaceutical Sciences

Beta-amino acids are structural isomers of the more common alpha-amino acids, which are the fundamental building blocks of proteins. The key difference lies in the position of the amino group relative to the carboxyl group. In alpha-amino acids, the amino group is attached to the alpha-carbon (the carbon adjacent to the carboxyl group), whereas in beta-amino acids, it is attached to the beta-carbon (the second carbon from the carboxyl group). youtube.com This seemingly small structural change has profound implications for their chemical and biological properties. numberanalytics.com

In recent decades, beta-amino acids have garnered significant attention in chemical biology and pharmaceutical sciences for several reasons. numberanalytics.com Their incorporation into peptides can confer resistance to enzymatic degradation, enhancing their stability and bioavailability. numberanalytics.comresearchgate.net This increased stability is a crucial attribute for developing peptide-based drugs. researchgate.net Furthermore, beta-amino acids and their derivatives exhibit a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. They are vital building blocks for the synthesis of pharmaceuticals and agrochemicals and play a role in bimolecular structure and molecular recognition. researchgate.netresearchgate.net The study of beta-amino acids has opened up new avenues in drug discovery, protein engineering, and the development of novel therapeutics. numberanalytics.com

Structural Classification and Stereochemical Considerations of Aromatic Beta-Amino Acids

Stereochemistry is a critical aspect of amino acid structure and function. With the exception of glycine, all proteinogenic alpha-amino acids are chiral, predominantly existing in the L-enantiomeric form in nature. libretexts.org Similarly, beta-amino acids can possess one or two chiral centers, depending on the substitution pattern. For 3-Amino-2-(naphthalen-2-yl)propanoic acid, the chiral center is at the C2 position. The absolute configuration at this center is designated as either (R) or (S), which can significantly impact the biological activity of the molecule. The D/L notation, based on the configuration of glyceraldehyde, is also used to describe the stereochemistry of amino acids. libretexts.org

The spatial arrangement of the amino and carboxyl groups, along with the bulky naphthalene (B1677914) ring, dictates how the molecule interacts with biological targets such as enzymes and receptors.

Positioning of this compound as a Key Non-Canonical Amino Acid Scaffold

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 standard proteinogenic amino acids. nih.gov They can be naturally occurring or synthetically derived. This compound is a prime example of a non-canonical amino acid that serves as a valuable scaffold in medicinal chemistry.

The naphthalene moiety, a bicyclic aromatic hydrocarbon, provides a large, rigid, and lipophilic component to the molecule. This feature can enhance binding affinity to protein targets through hydrophobic and pi-stacking interactions. The beta-amino acid backbone offers the previously mentioned advantage of increased proteolytic stability.

Derivatives of 2-amino-3-(naphth-2-yl)propanoic acid have been designed and synthesized as potent inhibitors of platelet aggregation. nih.gov Specifically, certain derivatives have shown promise as GPIIb/IIIa receptor antagonists, which are crucial for preventing blood clots. nih.gov This highlights the potential of the this compound scaffold in the development of antithrombotic agents. nih.gov The ability to introduce chemical diversity at various positions of this scaffold allows for the fine-tuning of its pharmacological properties.

Compound Information Table

| Compound Name | IUPAC Name | Other Names |

| This compound | 2-amino-3-naphthalen-2-ylpropanoic acid | 3-(2-Naphthyl)-DL-alanine |

| (R)-3-Amino-3-(naphthalen-2-yl)propanoic acid | (3R)-3-amino-3-(naphthalen-2-yl)propanoic acid | |

| (S)-3-Amino-3-(naphthalen-2-yl)propanoic acid | (3S)-3-amino-3-(naphthalen-2-yl)propanoic acid | |

| (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid | (2S)-2-amino-3-naphthalen-2-ylpropanoic acid | H-2-Nal-OH |

| (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | (2R)-2-amino-3-(2-naphthyl)propanoic acid hydrochloride | |

| (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | (2S)-2-amino-3-(naphthalen-2-yl)propanoic acid hydrochloride | |

| 3-Amino-2-naphthoic acid | 3-aminonaphthalene-2-carboxylic acid | |

| Glycine | 2-aminoethanoic acid | |

| Alanine | 2-aminopropanoic acid | |

| Phenylalanine | 2-amino-3-phenylpropanoic acid | |

| Tyrosine | 2-amino-3-(4-hydroxyphenyl)propanoic acid | |

| Tryptophan | 2-amino-3-(1H-indol-3-yl)propanoic acid | |

| Histidine | 2-amino-3-(1H-imidazol-4-yl)propanoic acid | |

| Cysteine | 2-amino-3-sulfanylpropanoic acid | |

| Glyceraldehyde | 2,3-dihydroxypropanal |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-naphthalen-2-ylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c14-8-12(13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFMMAOXYIOPSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Amino 2 Naphthalen 2 Yl Propanoic Acid and Its Stereoisomers

Chemo-Enzymatic Approaches to Beta-Amino Acid Synthesis

Chemo-enzymatic methods, which merge the selectivity of biological catalysts with the practicality of chemical reactions, offer powerful pathways to chiral β-amino acids. Enzymes, operating under mild conditions, can provide unparalleled stereocontrol, which is often difficult to achieve through purely chemical means.

Application of Amine Transaminase Cascades for Chiral Primary Amine Formation

Amine transaminases (ATAs) are instrumental in the synthesis of chiral primary amines, which are key building blocks for β-amino acids. mdpi.com These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine (B41738) or an amino acid like L-alanine, to a prochiral ketone or aldehyde acceptor. mdpi.comnih.govtdx.cat This process generates a new chiral amine and a ketone byproduct. mdpi.com

Enzymatic cascades involving ATAs have been engineered to overcome common challenges like unfavorable reaction equilibria. acs.org For instance, a secondary enzyme can be used to remove a reaction byproduct, thereby driving the reaction toward the desired amine product. tdx.cat A well-designed cascade can lead to high conversion rates and excellent enantiomeric purity (>99% ee). acs.org These multi-enzyme systems reduce the need for intermediate purification steps, making the synthesis more efficient and environmentally friendly. acs.org

Strategies for Enantioselective Production of Aromatic Beta-Amino Acids

The enantioselective synthesis of aromatic β-amino acids is a significant challenge, but several enzymatic strategies have proven effective. One powerful method is the kinetic resolution of a racemic mixture of the target amino acid. nih.gov In this approach, an enantioselective enzyme selectively acts on one enantiomer, allowing for the separation of the unreacted, optically pure counterpart.

For example, an (S)-ω-transaminase from Burkholderia graminis C4D1M has been successfully used for the kinetic resolution of racemic aromatic β-amino acids. nih.gov The enzyme selectively deaminates the (S)-enantiomer, leaving the (R)-enantiomer with excellent enantiomeric excess (>99%) at approximately 50% conversion. nih.gov This highlights the potential of ω-transaminases, which are noted for their ability to act on substrates where the amino group is not on the alpha-carbon, to produce optically pure β-amino acids. tdx.catnih.gov

Another approach involves the direct asymmetric addition of ammonia (B1221849) to an α,β-unsaturated acid derivative, a reaction catalyzed by enzymes like phenylalanine aminomutase (PAM). While potentially direct, such reactions can sometimes yield mixtures of α- and β-amino acids. nih.gov

Table 1: Enzymatic Kinetic Resolution of Aromatic β-Amino Acids This table is interactive. Click on the headers to sort.

| Enzyme | Source Organism | Reaction Type | Substrate Example | Conversion | Enantiomeric Excess (ee) of Product |

|---|---|---|---|---|---|

| (S)-ω-Transaminase | Burkholderia graminis C4D1M | Kinetic Resolution | rac-β-phenylalanine | ~50% | >99% (R)-enantiomer |

Utility of Immobilized Enzymes in Continuous-Flow Reaction Systems for Scalable Synthesis

For industrial-scale synthesis, enzyme stability, recovery, and reuse are critical economic factors. Immobilizing enzymes on solid supports addresses these issues by allowing their use in continuous-flow reactors. researchgate.netbohrium.com This approach combines the benefits of biocatalysis with the efficiency of flow chemistry, enabling seamless integration into multi-step processes and enhancing process control. researchgate.netmdpi.com

Immobilized enzymes can be packed into columns or used in various reactor configurations, such as packed bed reactors (PBRs) or microreactors. researchgate.netmdpi.com This setup allows for continuous processing, where the substrate solution flows through the reactor and is converted into the product, which is then collected downstream. rsc.org This method improves space-time yield, simplifies product isolation, and can enhance enzyme stability. bohrium.com For example, a continuous-flow procedure using immobilized Lipase TL IM from Thermomyces lanuginosus has been developed for the Michael addition of aromatic amines to acrylates, achieving the synthesis of β-amino acid esters in as little as 30 minutes. mdpi.com Such systems represent a significant step towards making the synthesis of compounds like 3-Amino-2-(naphthalen-2-yl)propanoic acid more scalable and cost-effective. researchgate.net

Stereoselective Chemical Synthesis Routes for Naphthalene-Substituted Propanoic Acids

While enzymatic methods offer high selectivity, traditional stereoselective chemical synthesis provides a versatile and powerful alternative for creating chiral centers with high precision.

Asymmetric Alkylation and Aminoalkylation Protocols

Asymmetric alkylation is a cornerstone of stereoselective synthesis. In the context of this compound, this would involve the stereocontrolled formation of the C-C bond at the α-position (C2) of the propanoic acid backbone. This is often achieved by converting a propanoic acid derivative into a chiral enolate, which then reacts with an electrophile. The stereochemical outcome is directed by a chiral influence, such as a chiral auxiliary or catalyst. wikipedia.org

Similarly, asymmetric aminoalkylation involves the addition of an amine-containing fragment. One prominent example is the Mannich reaction, where an enolate reacts with an imine. When a chiral catalyst or auxiliary is employed, this reaction can proceed with high diastereoselectivity and enantioselectivity, establishing the two contiguous stereocenters of a β-amino acid.

Chiral Auxiliaries and Asymmetric Transformation in Propanoic Acid Synthesis

A chiral auxiliary is a stereogenic molecule that is temporarily attached to a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing chiral carboxylic acids.

Several types of auxiliaries are widely used:

Evans Oxazolidinones: These are among the most reliable and frequently used auxiliaries. springerprofessional.de An N-acylated oxazolidinone can be deprotonated to form a Z-enolate, and the bulky substituent on the auxiliary effectively shields one face of the enolate. Subsequent alkylation occurs from the unhindered face, leading to a high degree of diastereoselectivity.

Pseudoephedrine Amides: Pseudoephedrine can be used as a practical chiral auxiliary. wikipedia.org When attached to a carboxylic acid to form an amide, its enolate can be alkylated to give products with high diastereoselectivity. The product can then be hydrolyzed to yield the chiral carboxylic acid without racemization. wikipedia.org

Camphorsultam: This auxiliary provides excellent stereochemical control in a variety of reactions, including alkylations and aldol (B89426) additions, due to its rigid bicyclic structure.

In the synthesis of a naphthalene-substituted propanoic acid, one would first attach a chiral auxiliary to a suitable propanoic acid precursor. The subsequent alkylation or other bond-forming reaction at the C2 position would be directed by the auxiliary. Finally, removal of the auxiliary would yield the enantiomerically enriched target acid.

Table 2: Common Chiral Auxiliaries for Asymmetric Synthesis This table is interactive. Click on the headers to sort.

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Predictable stereocontrol via chelated Z-enolates |

| Pseudoephedrine | Asymmetric Alkylation | Forms highly crystalline derivatives, easy to purify |

| Camphorsultam | Asymmetric Alkylation, Diels-Alder | Rigid structure provides high steric bias |

| 1,1'-Binaphthyl-2,2'-diol (BINOL) | Ligand for Catalysis, Chiral Auxiliary | Axial chirality influences reaction stereochemistry |

Protecting Group Strategies in the Synthesis of this compound (e.g., Boc-protection)

In the multi-step synthesis of complex amino acids such as this compound, the strategic use of protecting groups is fundamental. These chemical moieties are employed to temporarily mask reactive functional groups, primarily the amino group (-NH₂), to prevent unwanted side reactions during subsequent synthetic steps. peptide.comresearchgate.net The choice of a protecting group is critical and is dictated by its stability under various reaction conditions and the ease of its selective removal without affecting other parts of the molecule. researchgate.net For the synthesis of this particular naphthalene-containing amino acid, two of the most widely utilized amino-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). researchgate.netchemimpex.comchemimpex.com

The Boc (tert-butyloxycarbonyl) group is a cornerstone in the Boc/benzyl (Bn) strategy of peptide synthesis. researchgate.net It is introduced to protect the amino functionality, enhancing the compound's stability and solubility, which is advantageous for peptide synthesis and drug development. chemimpex.com The protection is typically achieved by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. organic-chemistry.org The Boc group is characterized by its stability towards most bases and nucleophiles but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgug.edu.pl This differential stability allows for an "orthogonal" protection strategy, where different protecting groups can be removed selectively. researchgate.netorganic-chemistry.org

The Fmoc (9-fluorenylmethoxycarbonyl) group is another versatile protecting group, central to the Fmoc/tert-butyl (tBu) solid-phase synthesis strategy. researchgate.netchemimpex.com It is known for facilitating the efficient assembly of peptides. chemimpex.com The Fmoc group is stable under acidic conditions but is labile to bases, typically being removed by a solution of piperidine (B6355638) in an organic solvent. chemimpex.com This base-lability makes it orthogonal to the acid-labile Boc and tBu protecting groups, a feature that is heavily exploited in complex peptide synthesis. peptide.comorganic-chemistry.org The naphthalene (B1677914) moiety of this compound, when combined with Fmoc protection, can enhance hydrophobic interactions, a valuable property in the design of bioactive peptides. chemimpex.com

A comparison of these two common protecting groups is summarized below.

| Feature | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Chemical Structure | (CH₃)₃C-O-CO- | C₁₅H₁₁O₂- |

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) organic-chemistry.org | Fmoc-Cl or Fmoc-OSu ub.edu |

| Cleavage Condition | Moderate to strong acid (e.g., TFA) organic-chemistry.orgug.edu.pl | Base (e.g., Piperidine) chemimpex.com |

| Primary Application | Boc/Bn strategy in solution and solid-phase synthesis researchgate.net | Fmoc/tBu strategy in solid-phase peptide synthesis researchgate.netchemimpex.com |

| Key Advantage | Stable to bases and many nucleophiles organic-chemistry.org | Stable to acids, orthogonal to Boc/tBu groups organic-chemistry.org |

Methodologies for Analytical Confirmation and Purity Assessment of Synthesized Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy is a primary tool for structural elucidation.

¹H NMR provides information about the number and chemical environment of protons in the molecule. For this compound, the spectrum would show characteristic signals for the aromatic protons of the naphthalene ring, as well as resonances for the protons on the propanoic acid backbone (at the α and β carbons). docbrown.infoorgsyn.org The integration of these signals helps confirm the ratio of protons in different parts of the molecule. docbrown.info

¹³C NMR is used to identify all unique carbon atoms in the compound, confirming the carbon skeleton of both the naphthalene group and the amino acid chain. orgsyn.org

Mass Spectrometry (MS) , often coupled with a chromatographic separation method like Liquid Chromatography (LC-MS), is indispensable for determining the molecular weight of the synthesized compound. bldpharm.commdpi.com

LC-MS analysis provides the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺), which should correspond to the calculated molecular weight of the target compound (C₁₃H₁₃NO₂; Molecular Weight: 215.25 g/mol ). cymitquimica.comnih.gov

Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern serves as a fingerprint to further confirm its identity. nih.gov For the related isomer 2-Amino-3-(naphthalen-2-yl)propanoic acid, LC-ESI-QTOF analysis identified a precursor m/z of 216.1019 for the [M+H]⁺ adduct. nih.gov

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of the final product. bldpharm.com

By comparing the retention time of the synthesized compound to a known standard, its identity can be supported.

The peak area in the chromatogram allows for the quantification of purity, detecting any remaining starting materials or by-products.

Chiral HPLC is particularly important for stereoisomers. It uses a chiral stationary phase to separate the enantiomers, allowing for the determination of enantiomeric purity or enantiomeric excess (e.e.) of the synthesized chiral amino acid. chemimpex.combldpharm.com For instance, Fmoc-3-(2-naphthyl)-L-alanine has been shown to have a purity of ≥ 99.5% as determined by chiral HPLC. chemimpex.com

The table below summarizes these key analytical methodologies.

| Analytical Technique | Information Provided | Typical Data/Observations for this compound or its Derivatives |

| ¹H NMR | Structural confirmation, proton environment | Resonances in aromatic region (naphthalene) and aliphatic region (propanoic acid backbone) docbrown.infoorgsyn.org |

| ¹³C NMR | Confirmation of carbon skeleton | Signals corresponding to all unique carbons in the C₁₃H₁₃NO₂ structure orgsyn.orgnih.gov |

| LC-MS | Molecular weight confirmation and identification | [M+H]⁺ adduct with m/z corresponding to 216.25 nih.gov |

| HPLC | Purity assessment and quantification | A single major peak indicating high purity; may show minor peaks for impurities bldpharm.combldpharm.com |

| Chiral HPLC | Enantiomeric purity (separation of stereoisomers) | Separation into distinct peaks for R and S enantiomers, allowing for e.e. calculation chemimpex.com |

| Molecular Formula | Elemental composition | C₁₃H₁₃NO₂ cymitquimica.comnih.gov |

| Molecular Weight | Mass of one mole of the substance | 215.25 g/mol nih.gov |

Molecular Design and Derivatization Strategies for 3 Amino 2 Naphthalen 2 Yl Propanoic Acid Scaffolds

Rational Design Principles for Modulating Bioactivity through Naphthalene (B1677914) Moiety Integration

The incorporation of a naphthalene ring into a molecule is a deliberate design strategy aimed at modulating bioactivity. The naphthalene moiety is a rigid, bulky, and lipophilic aromatic system that can significantly influence a molecule's interaction with biological targets. nih.gov Its large surface area enhances van der Waals forces and facilitates π-π stacking interactions, often with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within protein binding sites. nih.gov

Key principles guiding the integration of the naphthalene moiety include:

Enhanced Binding Affinity: The extended π-system of naphthalene can engage in strong hydrophobic and aromatic interactions within the often-hydrophobic pockets of enzymes or receptors. This can lead to increased binding affinity and potency. In the context of developing kinase inhibitors, for example, a naphthalene core has been used to afford π-stacking interactions within hydrophobic pockets. nih.gov

Structural Rigidity: The rigid nature of the fused ring system reduces the conformational flexibility of the molecule. This pre-organization can lower the entropic penalty upon binding to a biological target, thereby improving binding affinity.

Modulation of Physicochemical Properties: The lipophilicity conferred by the naphthalene group can influence a compound's solubility, membrane permeability, and metabolic stability. For instance, unnatural amino acids containing naphthalene, such as 3-(2-naphthyl)-alanine, have been used to enhance molecular self-assembly in water, a property crucial for the development of hydrogels and other biomaterials. nih.gov

Scaffold for Further Functionalization: The naphthalene ring provides multiple positions for substitution, allowing for the introduction of various functional groups to probe for additional interactions with a target (vectorial exploration) and to optimize pharmacokinetic properties.

The strategic placement of the naphthalene group at the C2 position of the 3-aminopropanoic acid backbone creates a specific three-dimensional arrangement of the amino and carboxyl functional groups relative to the bulky aromatic substituent, which is a critical determinant of its biological activity.

Synthesis and Characterization of Functionalized Derivatives of 3-Amino-2-(naphthalen-2-yl)propanoic Acid

The functionalization of the this compound scaffold primarily involves modifications at the carboxylic acid and amino termini. These modifications generate derivatives with altered chemical properties, suitable for a range of research applications.

The carboxylic acid and amine functionalities are key handles for derivatization.

Amide Derivatives: Amide bond formation is a cornerstone of medicinal chemistry. nih.gov Amides can be synthesized from this compound by coupling its carboxylic acid group with a primary or secondary amine. This reaction typically requires a coupling agent (e.g., DCC, EDC) or conversion of the carboxylic acid to a more reactive species like an acyl chloride. youtube.com Alternatively, the amino group of the scaffold can be acylated by reacting it with carboxylic acids or their derivatives. These approaches yield a diverse library of N-acylated or C-amidated compounds. Amide derivatives are often more stable to metabolic degradation than esters and can act as both hydrogen bond donors and acceptors, which is critical for molecular recognition. nih.gov

Ester Derivatives: Esterification of the carboxylic acid moiety is commonly achieved by reacting the parent acid with an alcohol under acidic conditions (e.g., Fischer esterification) or via other methods like reaction with alkyl halides. Ester derivatives are often used as prodrugs to enhance membrane permeability and oral bioavailability, as they can be hydrolyzed in vivo by esterase enzymes to release the active carboxylic acid. google.com Studies on related cinnamic acid derivatives have shown that while amides may exhibit better antioxidant activity, the corresponding esters can show stronger inhibition of enzymes like monoamine oxidase B (MAO-B). nih.gov

Table 1: Potential Amide and Ester Derivatives and Synthetic Approaches

| Derivative Type | General Structure (R = Alkyl, Aryl, etc.) | Common Synthetic Method | Key Reagents |

|---|---|---|---|

| Amide (C-Terminus) | Naphthyl-CH(CH₂NH₂)-C(=O)NHR | Amide Coupling | Amine (RNH₂), Coupling Agent (EDC, DCC) |

| Amide (N-Terminus) | Naphthyl-CH(CH₂NHC(=O)R)-COOH | Acylation | Acyl Chloride (RCOCl), Base |

| Ester (C-Terminus) | Naphthyl-CH(CH₂NH₂)-C(=O)OR | Fischer Esterification | Alcohol (ROH), Acid Catalyst (H₂SO₄) |

The naphthalene ring itself is a π-conjugated system, but it can also serve as an anchor to attach other functional moieties for targeted research. For example, conjugating the this compound scaffold to other molecules can create probes for studying biological systems or agents with specific targeting capabilities.

Naphthalene diimides (NDIs), for instance, are electron-deficient aromatic systems that have been conjugated to amino acids to create materials that self-assemble in response to stimuli like redox changes. nih.gov While not directly involving this compound, this research highlights a strategy where the naphthalene system is key to the final material's function. nih.gov Similarly, conjugating the scaffold to fluorescent dyes, biotin, or specific ligands can direct the molecule to particular cells or proteins for imaging or therapeutic purposes. The synthesis of such conjugates often relies on the amide and ester bond-forming reactions described previously. For example, new naphtho[2,1-e]pyrazolo[5,1-c] nih.govnih.govrsc.orgtriazines have been synthesized from aminopyrazoles, demonstrating the use of amine precursors for creating complex fused heterocyclic systems with potential bioactivity. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a potent and selective agent. For this compound analogues, SAR studies would systematically investigate how structural modifications affect a specific biological activity.

An SAR campaign would typically involve synthesizing and testing a library of related compounds, focusing on three main regions of the molecule:

The Naphthalene Ring: Introducing substituents (e.g., hydroxyl, methoxy, halogen, alkyl groups) at various positions on the naphthalene ring can probe for specific interactions in a binding pocket and modulate electronic properties and lipophilicity.

The Amino Group: The basicity and hydrogen-bonding capacity of the amino group can be modified by acylation, alkylation, or incorporation into a heterocyclic system. These changes can impact binding and pharmacokinetic properties.

The Carboxylic Acid: Converting the carboxylic acid to esters, amides, or bioisosteres like tetrazoles can drastically alter the compound's polarity, charge, and metabolic stability. This is often a key step in improving cell permeability and in vivo efficacy. nih.gov

For example, in SAR studies of 3-arylpropionic acids as agonists for the S1P1 receptor, introducing substitutions on the propionic acid chain and replacing an adjacent phenyl ring with pyridine (B92270) led to analogues with significantly improved pharmacokinetic profiles. nih.govresearchgate.net This suggests that even small modifications to the core structure can prevent metabolic oxidation and enhance drug-like properties. nih.govresearchgate.net

Table 2: Hypothetical SAR Findings for Analogues of this compound

| Modification Site | Type of Modification | Potential Impact on Activity | Rationale |

|---|---|---|---|

| Naphthalene Ring | Addition of -OH or -OCH₃ group | Increase or Decrease | Introduces polar contacts; may alter metabolism. |

| Addition of -Cl or -F group | Increase | Enhances binding through halogen bonds; blocks metabolism. | |

| Amino Group | Acylation (e.g., with Acetyl) | Decrease | Neutralizes positive charge; increases size. |

| Methylation (Mono- or Di-) | Variable | Increases lipophilicity; may improve membrane crossing. | |

| Carboxylic Acid | Conversion to Methyl Ester | Increase (in cell-based assays) | Increases lipophilicity and cell permeability (prodrug effect). |

| Conversion to Amide | Variable | Changes hydrogen bonding pattern and polarity. | |

| Propanoic Backbone | Addition of methyl group at C2 or C3 | Variable | Introduces steric hindrance; may lock conformation. |

These systematic modifications allow researchers to build a comprehensive understanding of the molecular features required for optimal biological activity, guiding the rational design of more effective compounds.

Advanced Applications in Peptide and Protein Research

Integration of 3-Amino-2-(naphthalen-2-yl)propanoic Acid into Peptide Structures

The incorporation of this compound into peptide backbones is a strategic approach to create peptidomimetics with enhanced properties. As a beta-amino acid, it introduces an extra carbon atom into the peptide chain, fundamentally altering the backbone geometry and bestowing resistance to enzymatic degradation. wikipedia.orgnih.govpeptide.com

Role in Modulating Peptide Conformation and Stability (e.g., in Beta-Peptides)

The introduction of a β-amino acid like this compound into a peptide sequence induces significant changes in its structural and stability profile. Peptides composed of β-amino acids, known as β-peptides, are known to adopt stable, well-defined secondary structures, such as helices and turns. wikipedia.org The presence of the naphthyl group on the β2-position provides a bulky side chain that sterically influences the peptide's folding pattern, guiding it into specific conformations that would be inaccessible to peptides made solely of α-amino acids. researchgate.netnih.gov

Furthermore, a key advantage of incorporating β-amino acids is the enhanced stability against proteolysis. wikipedia.orgpeptide.com The altered peptide backbone is not recognized efficiently by proteases, which are evolved to cleave the peptide bonds between α-amino acids. This proteolytic resistance significantly increases the in vivo half-life of peptide-based therapeutics, a crucial property for drug development. nih.govacs.org

Influence on Hydrophobic and Aromatic Interactions within Peptide Mimetics

The naphthyl side chain is a large, hydrophobic, and aromatic moiety that plays a critical role in mediating non-covalent interactions. lifetein.com In peptidomimetics, the incorporation of this group is used to enhance and study hydrophobic and aromatic interactions, which are fundamental forces governing protein folding and molecular recognition. nih.govnih.gov

The large surface area of the naphthalene (B1677914) ring promotes strong π-π stacking and hydrophobic interactions, which can stabilize specific peptide folds, such as β-hairpins. researchgate.netnih.gov Studies comparing 2-naphthylalanine to other aromatic residues have shown its unique ability to influence molecular geometry and stability. researchgate.netnih.gov By replacing a natural aromatic amino acid like phenylalanine or tryptophan with this compound, researchers can design peptidomimetics that bind more tightly to hydrophobic pockets on target proteins or that self-assemble into defined nanostructures. lifetein.com

Genetic Code Expansion (GCE) for Site-Specific Protein Modification

Genetic code expansion (GCE) is a powerful technology that enables the site-specific incorporation of non-canonical amino acids (ncAAs) into proteins within living cells. acs.orgnih.gov This technique hijacks the cell's translational machinery by introducing a new codon—typically a repurposed stop codon like UAG (amber)—and assigning it to a specific ncAA. h1.coyoutube.com This provides an unprecedented level of control for modifying proteins with novel chemical functionalities. oregonstate.edu

Utility in Investigating Membrane Protein Structure and Function

Membrane proteins are notoriously difficult to study due to their hydrophobic nature and complex environment. nih.gov GCE provides a powerful tool to probe their structure and dynamics in a native-like setting. nih.gov The incorporation of ncAAs with unique properties, such as fluorescent side chains, allows for precise biophysical measurements. acs.orgnih.gov

This compound is particularly useful in this context because its naphthyl group is intrinsically fluorescent and environmentally sensitive. lifetein.com When incorporated into a membrane protein, its fluorescence emission can report on the local environment, such as the polarity or accessibility to water. This allows researchers to:

Track Conformational Changes: By placing the fluorescent amino acid at a specific site, changes in its fluorescence can signal protein movements, such as the opening and closing of an ion channel. elifesciences.org

Map Protein Topology: The fluorescence can help determine whether a specific protein segment is embedded within the lipid bilayer or exposed to the aqueous solvent.

Study Protein-Lipid Interactions: Changes in the probe's fluorescence can provide insights into how the protein interacts with the surrounding lipid membrane.

This approach offers a minimally perturbative way to label proteins, avoiding the large tags associated with fluorescent proteins like GFP, which can disrupt the function of the protein under study. nih.gov

Bioconjugation Strategies for Designing Advanced Research Probes and Systems

Bioconjugation is the chemical linking of two biomolecules, or the linking of a biomolecule with another molecule, to create a new construct with combined functionalities. nih.gov While this compound does not possess a bioorthogonal "click" handle, it can be a critical component in peptides that are subsequently used in bioconjugation strategies.

Peptides containing this amino acid can be synthesized using standard solid-phase peptide synthesis and then conjugated to other molecules of interest, such as:

Cytotoxic drugs: Creating peptide-drug conjugates (PDCs) where the peptide part targets a specific cell type (e.g., a cancer cell) and the naphthyl group contributes to membrane interaction or stability. nih.gov

Imaging agents: Linking the peptide to a radiolabel or a different fluorophore, with the peptide sequence directing the probe to a specific biological target.

In these systems, the this compound residue serves not as the point of conjugation itself, but as a functional component that imparts desirable properties—such as increased hydrophobicity, proteolytic stability, or a specific conformation—to the final research probe or therapeutic agent. lifetein.comresearchgate.net

Exploration of Biological Activities and Target Interactions Excluding Prohibited Elements

Biochemical Evaluation Methodologies for Derivatives of Naphthalene-Substituted Propanoic Acids

The biological activities of naphthalene-substituted propanoic acid derivatives are assessed through a variety of established and specialized biochemical assays. For derivatives designed as enzyme inhibitors, in vitro enzymatic assays are fundamental. These typically involve incubating the purified target enzyme with its substrate and measuring the reaction rate in the presence and absence of the inhibitor compound. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC50) is a key parameter determined from these assays. nih.gov For instance, the inhibitory activity of derivatives against protein tyrosine phosphatase 1B (PTP1B) was determined by measuring the hydrolysis of a substrate like p-nitrophenyl phosphate. nih.gov

In the context of antiplatelet activity, the evaluation involves both in vitro and in vivo methods. In vitro studies measure the ability of the compounds to inhibit platelet aggregation induced by various agonists, such as adenosine (B11128) diphosphate (B83284) (ADP), arachidonic acid (AA), and thrombin. nih.gov The potency of these derivatives is often compared to known standards, like Tirofiban, in their ability to inhibit the glycoprotein (B1211001) IIb/IIIa (GPIIb/IIIa) receptor. nih.gov

For plant biology applications, such as the inhibition of auxin biosynthesis, evaluation methods include in vitro assays with key enzymes like tryptophan aminotransferase (TAA1). nih.govresearchgate.net These are complemented by in vivo studies where the effect of the compounds on plant seedlings is observed for auxin-deficient phenotypes, which can be rescued by the application of exogenous auxin. nih.govresearchgate.net

Investigation of Molecular Mechanisms and Specific Biological Targets

Research into naphthalene-substituted propanoic acids has identified several specific biological targets, leading to a better understanding of their molecular mechanisms of action.

Derivatives of 3-Amino-2-(naphthalen-2-yl)propanoic acid have demonstrated inhibitory activity against a range of enzymes and receptors.

Auxin Biosynthesis Enzymes: A derivative, 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP), has been identified as an inhibitor of auxin biosynthesis by targeting L-tryptophan aminotransferase (TAA1), a key enzyme in the pathway. nih.govresearchgate.net Docking simulations suggest that the inhibitory activity is correlated with the binding energy of the compounds to TAA1. researchgate.net The aminooxy and carboxy groups were found to be crucial for the inhibition of TAA1 in vitro. researchgate.net

GPIIb/IIIa Receptor: Novel derivatives of 2-amino-3-(naphth-2-yl)propanoic acid have been synthesized and evaluated as potent inhibitors of platelet aggregation. nih.gov One of the lead compounds, LX14, was shown to block platelet aggregation induced by multiple inducers and exhibited comparable potency in inhibiting the GPIIb/IIIa receptor to the known drug Tirofiban. nih.gov This indicates its potential as a GPIIb/IIIa receptor antagonist. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): A series of (±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivatives were identified as reversible and competitive inhibitors of PTP1B. nih.gov The most potent compound in the series, 12h, exhibited an IC50 value of 1.25 µM against PTP1B. nih.gov

Epidermal Growth Factor Receptor (EGFR): A related compound, 3-amino-3-(1-naphthyl)propionic acid (Anapa), has been incorporated into a peptidomimetic designed to inhibit EGFR heterodimerization. nih.gov This suggests that the naphthalene-propionic acid scaffold can be utilized in the design of molecules targeting EGFR signaling pathways. nih.gov

The inhibitory activities of these derivatives are summarized in the table below.

| Derivative | Target | IC50 | Biological Effect |

|---|---|---|---|

| 2-(aminooxy)-3-(naphthalen-2-yl)propanoic acid (AONP) | Tryptophan Aminotransferase (TAA1) | Not specified | Inhibition of auxin biosynthesis nih.govresearchgate.net |

| LX14 (a 2-amino-3-(naphth-2-yl)propanoic acid derivative) | GPIIb/IIIa Receptor | Comparable to Tirofiban | Inhibition of platelet aggregation nih.gov |

| Compound 12h ((±)-3-(2-(2-fluorobenzyloxy)naphthalen-6-yl)-2-aminopropanoic acid derivative) | Protein Tyrosine Phosphatase 1B (PTP1B) | 1.25 ± 0.24 μM | Reversible and competitive inhibition nih.gov |

The interaction of this compound derivatives with specific receptors is a key area of pharmaceutical research. The development of antagonists for the GPIIb/IIIa receptor is a prime example. nih.gov The binding of these derivatives to the receptor prevents the binding of fibrinogen, thereby inhibiting platelet aggregation, a critical process in thrombosis. nih.govnih.gov The design of these molecules is often based on the structure of known antiplatelet agents, with modifications to the naphthalene-propanoic acid scaffold to optimize potency and other pharmacological properties. nih.gov

Similarly, the interaction with PTP1B, a negative regulator of insulin (B600854) and leptin signaling pathways, highlights the therapeutic potential of these compounds in metabolic diseases. nih.gov The structure-based design approach led to the identification of derivatives that act as reversible and competitive inhibitors, suggesting they bind to the active site of the enzyme. nih.gov

Development of Research Probes for Functional Studies in Biological Systems

While not explicitly developed as fluorescent or tagged probes in the reviewed literature, the potent and specific inhibitors derived from this compound serve as valuable research tools for functional studies. For instance, AONP and its analogs are used to probe the role of auxin biosynthesis in plant growth and development. mdpi.comnih.govresearchgate.net By selectively inhibiting TAA1, these compounds allow researchers to study the physiological consequences of reduced auxin levels in a controlled manner. nih.govresearchgate.net

Similarly, the GPIIb/IIIa and PTP1B inhibitors can be used as chemical probes to investigate the roles of these proteins in cellular signaling and disease models. nih.govnih.gov Their ability to selectively block a specific biological target enables the elucidation of its function within complex biological systems. The further development of these molecules could involve the addition of reporter tags to facilitate visualization and pull-down experiments, further enhancing their utility as research probes.

Computational and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govbiorxiv.org The predictions are based on scoring functions that estimate the binding affinity, often reported as binding energy in kcal/mol.

Derivatives of 2-naphthylalanine have been subjects of molecular docking studies to evaluate their therapeutic potential. For instance, various naphthyl-containing compounds have been docked into the active sites of enzymes to predict their inhibitory activity. In one study, 2-naphthyloxy derivatives were docked into the crystal structure of acetylcholinesterase, a key enzyme in the nervous system, to predict their binding affinity and orientation. nih.gov The results, which included calculated binding energies and analysis of hydrogen bonds, correlated well with experimental assays, demonstrating the predictive power of docking for this class of compounds. nih.gov

Similarly, 2-naphthylalanine has been incorporated into peptides to study specific molecular recognition phenomena, such as interactions with chitooligosaccharides. researchgate.net These studies use docking and other modeling techniques to understand how the shape and electronic properties of the naphthalene (B1677914) ring contribute to binding specificity.

The general process involves preparing the 3D structures of the ligand (3-Amino-2-(naphthalen-2-yl)propanoic acid) and the target protein, then using a docking algorithm to sample a large number of possible conformations and orientations of the ligand within the protein's binding site. Each pose is then scored to identify the most stable complex.

Table 1: Illustrative Example of Molecular Docking Data for a Ligand This table demonstrates typical data obtained from a molecular docking simulation. The values are hypothetical and serve to illustrate how results for this compound would be presented.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Acetylcholinesterase | -8.5 | Trp84, Tyr334 | π-π stacking, Hydrophobic |

| MAP Kinase (MAPK3) | -7.9 | Lys54, Leu156 | Hydrogen bond, Hydrophobic |

| Epidermal Growth Factor Receptor (EGFR) | -9.1 | Met793, Leu718 | Hydrophobic, van der Waals |

| Caspase-3 (CASP3) | -7.2 | Arg207, Gly162 | Hydrogen bond, Electrostatic |

Quantum Chemical Calculations for Electronic Property Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. These properties are fundamental to a molecule's reactivity, stability, and intermolecular interactions. researchgate.net

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. nih.gov

A small HOMO-LUMO gap indicates that a molecule requires less energy to be excited, making it more chemically reactive and more polarizable. nih.govnih.gov For this compound, the electronic properties are influenced by its constituent parts: the naphthalene ring system, the amino group, and the carboxylic acid group.

DFT calculations on naphthalene show that substitutions can significantly alter its HOMO-LUMO gap. For example, the addition of a carboxyl group (-COOH) to a naphthalene ring has been shown to reduce the energy gap, thereby increasing its reactivity compared to the unsubstituted naphthalene. researchgate.net The amino group (-NH2) and the propanoic acid chain further modulate these electronic properties.

Table 2: Theoretical Quantum Chemical Descriptors This table provides an example of quantum chemical descriptors that would be calculated for this compound using DFT methods. The values are based on typical findings for similar aromatic amino acids.

| Parameter | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.85 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -0.95 |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 4.90 |

| Ionization Potential (I) | Energy required to remove an electron (≈ -E(HOMO)) | 5.85 |

| Electron Affinity (A) | Energy released when an electron is added (≈ -E(LUMO)) | 0.95 |

The electronic descriptors calculated through quantum chemistry are directly correlated with a molecule's ability to engage in intermolecular interactions, which is the basis of its biological activity. The HOMO-LUMO gap is a key indicator; a lower gap suggests higher reactivity and potential for stronger interactions within a biological system. nih.gov

The electron distribution, described by the molecular electrostatic potential (MEP), reveals the regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For this compound, the electronegative oxygen atoms of the carboxylic acid group and the nitrogen atom of the amino group are expected to be regions of negative potential. These sites are crucial for forming hydrogen bonds with receptor sites, a key component of ligand-target binding. nih.gov The large, aromatic naphthalene ring system contributes to binding through hydrophobic and π-π stacking interactions. researchgate.net

The correlation is straightforward: molecules with electronic structures that are complementary to a biological target's active site will exhibit higher binding affinity and, consequently, greater biological activity. The calculated electronic properties can thus be used to rationalize the results of molecular docking studies and guide the design of more potent derivatives.

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

While docking and quantum calculations often consider a static molecule, conformational analysis and molecular dynamics (MD) simulations provide insight into the molecule's dynamic nature. MD simulations track the movements of atoms over time, revealing how the molecule flexes, rotates, and interacts with its environment, such as water or a protein binding pocket. nih.gov

MD simulations can be used to:

Analyze conformational stability: Determine the most stable shapes of the molecule in a solvent.

Study ligand-receptor dynamics: Observe the stability of a ligand-protein complex over time. A stable complex in an MD simulation, characterized by minimal root-mean-square deviation (RMSD), supports the findings of a molecular docking study. nih.gov

Investigate self-assembly: Simulate how multiple molecules of an aromatic amino acid might aggregate, a process relevant to materials science and certain disease states. nih.gov

Studies involving polymers containing naphthyl-alanine derivatives have shown that the naphthalene moiety significantly influences intermolecular interactions, which can be explored in detail using MD simulations. nih.gov These simulations can quantify the contribution of the naphthalene group to binding and selectivity, providing a dynamic picture that complements the static view from docking.

Emerging Applications and Interdisciplinary Research

Incorporation into Material Science Applications (e.g., Polymer Matrices for Enhanced Properties)

The incorporation of unnatural amino acids into polymer structures is a burgeoning field aimed at developing advanced materials with tailored properties. 3-Amino-2-(naphthalen-2-yl)propanoic acid and its derivatives are valuable in this context. The large, planar naphthalene (B1677914) ring can significantly influence the properties of polymer matrices.

Detailed research findings indicate that the introduction of a naphthalene group can enhance the thermal stability, mechanical strength, and even the dielectric properties of polymers like polyimides. mdpi.com The naphthalene moiety contributes to stronger intermolecular forces, including π-π stacking interactions, which can lead to more ordered and robust polymer networks. mdpi.comnih.gov

In the realm of soft materials, a related compound, 3-(2-naphthyl)-alanine, has been shown to be a critical component in enabling the formation of hydrogels. nih.gov The naphthalene group provides enhanced aromatic-aromatic interactions that drive the necessary molecular self-assembly in water to form these gel networks. nih.gov This suggests that this compound could be similarly used to create functional biomaterials. Furthermore, it has been noted that the compound can be integrated into polymer matrices to create advanced materials with specific characteristics, such as increased strength or improved biocompatibility for medical devices. chemimpex.com The covalent attachment of amino acids with naphthalene-based cores is a key strategy in creating novel soft functional materials that may possess unique optical or semiconducting properties. researchgate.netrsc.org

Table 1: Potential Enhancements in Polymer Properties by Naphthalene-Containing Amino Acids

| Polymer Property | Contributing Factor from Naphthalene Moiety | Potential Application |

|---|---|---|

| Thermal Stability | Increased intermolecular forces and structural rigidity. | High-performance plastics, aerospace components. |

| Mechanical Strength | Enhanced chain packing and π-π stacking interactions. | Reinforced composites, durable coatings. |

| Hydrogel Formation | Aromatic-aromatic interactions promoting self-assembly. | Biomaterials, drug delivery systems, tissue engineering. |

| Dielectric Properties | Alteration of polymer chain polarity and packing. | Microelectronics, high-frequency circuit boards. |

Chelation and Coordination Chemistry with Metal Ions for Advanced Research Applications

Amino acids are well-known chelating agents, capable of binding to metal ions through their amino and carboxylate groups to form stable coordination complexes. nih.gov this compound is no exception, and its ability to form complexes with various metal ions is an area of significant research interest. The formation of these chelates involves the nitrogen atom of the amino group and the oxygen atoms of the carboxylate group binding to a central metal ion, creating a stable ring structure. chemmethod.comscirp.org

The coordination chemistry of such ligands is crucial for several advanced applications. For instance, porous polymers synthesized with components capable of metal coordination are being explored for the effective uptake of heavy metals from the environment. nih.gov The complexes formed between amino acids and transition metals like chromium, cobalt, and copper are also studied for their potential biological activities. chemmethod.comscirp.org The specific geometry and stability of the resulting metal complex can be fine-tuned by the structure of the amino acid ligand. The bulky naphthalene group in this compound can influence the stereochemistry and stability of the metal complex, potentially leading to novel catalysts or therapeutic agents. scirp.org The interaction is generally bidentate, forming a five-membered chelate ring, which confers enhanced stability to the complex. nih.govchemmethod.com

Table 2: Coordination Properties of Amino Acid Ligands

| Metal Ion | Coordinating Atoms from Amino Acid | Resulting Complex Geometry (Typical) | Research Application |

|---|---|---|---|

| Chromium (III) | Nitrogen (amino), Oxygen (carboxylate) | Octahedral | Synthesis of novel complexes, potential biological activity studies. chemmethod.com |

| Cobalt (II) | Nitrogen (amino), Oxygen (carboxylate) | Square Planar or Octahedral | Antimicrobial and antioxidant agent development. scirp.org |

| Copper (II) | Nitrogen (amino), Oxygen (carboxylate) | Octahedral | Catalysis, biological studies. scirp.org |

| Nickel (II) | Nitrogen (amino), Oxygen (carboxylate) | Square Planar / Octahedral | Development of therapeutic compounds. scirp.org |

Utilization as Analytical Standards in Complex Mixture Analysis

In analytical chemistry, high-purity reference materials are indispensable for ensuring the accuracy and reliability of experimental data. lgcstandards.com Unnatural amino acids, including this compound, are frequently utilized as analytical standards. sigmaaldrich.com Their well-defined chemical structure and properties allow them to serve as a benchmark for the identification and quantification of related compounds in complex samples, such as those found in metabolic studies or in the quality control of synthetic peptides.

The commercial availability of this compound in high purity (e.g., 95% or higher) underscores its role as a reference material. sigmaaldrich.com These standards are crucial for a variety of analytical techniques, including High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. lgcstandards.com By using a known standard, researchers can accurately determine retention times, calibrate instruments, and validate analytical methods for the detection of novel compounds or impurities. Unnatural amino acids are also employed as molecular probes to investigate biological systems, a task that requires precise and reliable analytical characterization against a certified standard. sigmaaldrich.com

Q & A

Q. What are the recommended synthetic routes for preparing enantiomerically pure 3-Amino-2-(naphthalen-2-yl)propanoic acid?

- Methodological Answer : The compound can be synthesized via chiral resolution or asymmetric synthesis. For the D-enantiomer, chiral starting materials like D-alanine derivatives are used, followed by naphthyl group incorporation via Ullmann coupling or Suzuki-Miyaura cross-coupling. Enantiomeric purity (>95%) is confirmed using chiral HPLC or polarimetry . Solid-phase peptide synthesis (SPPS) may also be adapted for controlled stereochemistry.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and 2D-COSY to distinguish aromatic protons (δ 7.2–8.3 ppm for naphthyl) and α/β-carbon environments .

- HRMS : Confirm molecular weight (C13H13NO2; [M+H]+ = 216.1018) with <2 ppm error .

- IR Spectroscopy : Identify carboxylate (1700–1750 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

Q. How is purity assessed, and what solvents are optimal for crystallization?

- Methodological Answer : Purity is evaluated via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient). Crystallization is achieved using ethanol/water (4:1) or ethyl acetate/hexane mixtures, yielding white crystalline solids (mp ~210°C) .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

- Methodological Answer :

- Step 1 : Optimize coupling reactions (e.g., Pd-catalyzed cross-coupling) by screening ligands (XPhos, SPhos) and bases (K2CO3, Cs2CO3) .

- Step 2 : Monitor intermediates via LC-MS to identify hydrolysis or side reactions.

- Step 3 : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

Q. What strategies resolve discrepancies between theoretical and observed NMR data?

- Methodological Answer :

- Scenario : Aromatic proton splitting patterns deviate due to rotameric equilibria.

- Solution : Acquire variable-temperature NMR (VT-NMR) to slow conformational exchange. Compare with DFT-calculated chemical shifts (e.g., Gaussian09) to validate assignments .

Q. How can insolubility in aqueous buffers be mitigated for bioactivity assays?

- Methodological Answer :

- Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Dissolve in 0.1 M NaOH (pH 12) and titrate to physiological pH post-solubilization .

- Salt Formation : Prepare hydrochloride or trifluoroacetate salts to enhance hydrophilicity .

Q. What in silico methods predict the compound’s interaction with biological targets?

- Methodological Answer :

- Docking : Use AutoDock Vina with GPCR homology models (e.g., α1-adrenergic receptors) to identify binding poses.

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes .

Q. How to design a stability study under physiological conditions?

- Methodological Answer :

- Conditions : Incubate at 37°C in PBS (pH 7.4) and simulated gastric fluid (pH 1.2).

- Analysis : Monitor degradation via UPLC-MS at 0, 24, 48, and 72 hours. Identify metabolites (e.g., decarboxylation products) using high-resolution tandem MS .

Data Contradiction Analysis

Q. Conflicting reports on melting points: How to reconcile variability?

- Methodological Answer :

- Source 1 : Reports mp ~210°C .

- Source 2 : Claims mp 172–174°C for a structural analog .

- Resolution : Verify crystallization solvent (polar vs. non-polar) and heating rate (1–2°C/min) in DSC. Polymorphism or hydrate formation may explain discrepancies .

Bioactivity Study Design

Q. What controls are essential for evaluating its enzyme inhibition potential?

- Methodological Answer :

- Positive Control : Use known inhibitors (e.g., alanine derivatives for aminotransferases).

- Negative Control : Test enantiomer (e.g., L-isomer) to assess stereospecificity.

- Assay : Fluorescence polarization (FP) with FITC-labeled substrate; calculate IC50 via nonlinear regression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.